molecular formula C18H16N2O2 B2533157 (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide CAS No. 1207061-37-7

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide

Cat. No.: B2533157
CAS No.: 1207061-37-7
M. Wt: 292.338
InChI Key: NXXXJMQCHTWTBQ-UXBLZVDNSA-N
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Description

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline ring system, a phenyl group, and an enamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Cinnamamide: Contains the enamide functional group similar to (2E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylprop-2-enamide.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring, a phenyl group, and an enamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-6,8-10,12H,7,11H2,(H,19,21)(H,20,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXJMQCHTWTBQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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